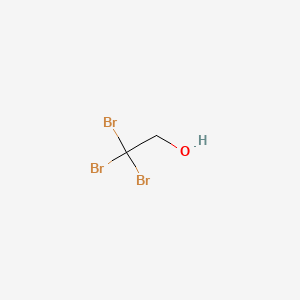
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT) is a modified form of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. Neuropeptide Y plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 32nd position with D-tryptophan enhances its stability and bioactivity, making it a valuable compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-TRP32)-NEUROPEPTIDE Y involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The D-tryptophan is incorporated at the 32nd position during this process. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of (D-TRP32)-NEUROPEPTIDE Y typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(D-TRP32)-NEUROPEPTIDE Y can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(D-TRP32)-NEUROPEPTIDE Y has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite, stress response, and circadian rhythms.
Medicine: Explored as a potential therapeutic agent for obesity, anxiety, and other neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
(D-TRP32)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) in the brain and peripheral tissues. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways regulate various physiological processes, such as food intake, energy homeostasis, and stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neuropeptide Y (Human, Rat): The unmodified form of neuropeptide Y.
Peptide YY: A peptide similar to neuropeptide Y, involved in appetite regulation.
Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with similar functions.
Uniqueness
(D-TRP32)-NEUROPEPTIDE Y is unique due to the incorporation of D-tryptophan at the 32nd position, which enhances its stability and bioactivity compared to the unmodified neuropeptide Y. This modification makes it a valuable tool for studying the structure-activity relationships and therapeutic potential of neuropeptide Y analogs.
Eigenschaften
CAS-Nummer |
178861-83-1 |
|---|---|
Molekularformel |
C8H6F2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-](/img/structure/B1171688.png)
![8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B1171693.png)
![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)


